molecular formula C8H13ClN2O2 B13328318 (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one

Cat. No.: B13328318
M. Wt: 204.65 g/mol
InChI Key: SZRUTPQIPWMIRX-WDSKDSINSA-N
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Description

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is green and efficient, carried out under mild conditions without the use of metals.

Industrial Production Methods

Industrial production methods for pyrrolidin-2-ones often involve multi-component reactions with solvent participation. For example, a sequential Ugi/olefination reaction can be used to construct pyrrolidin-5-one-2-carboxamides . This method features mild conditions, a wide range of substrates, and good functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one can undergo various types of reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include tributyltin hydride and AIBN for radical cyclization reactions . Conditions often involve boiling toluene as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of N-methyl-N-(1-substituted or 1,2-disubstituted vinyl)-2,2-bis(phenylsulfanyl)acetamides can yield pyrrolidin-2-ones .

Scientific Research Applications

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolidin-2-one have been shown to inhibit non-muscle myosin II activity with high specificity . This inhibition can affect various cellular processes, including cell motility and division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both amino and chloro functional groups

Properties

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

(3S)-3-[(2S)-2-amino-4-chloro-3-oxobutyl]pyrrolidin-2-one

InChI

InChI=1S/C8H13ClN2O2/c9-4-7(12)6(10)3-5-1-2-11-8(5)13/h5-6H,1-4,10H2,(H,11,13)/t5-,6-/m0/s1

InChI Key

SZRUTPQIPWMIRX-WDSKDSINSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]1C[C@@H](C(=O)CCl)N

Canonical SMILES

C1CNC(=O)C1CC(C(=O)CCl)N

Origin of Product

United States

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